molecular formula C14H14O3 B1609661 3-(2-methoxynaphthalen-1-yl)propanoic Acid CAS No. 34225-11-1

3-(2-methoxynaphthalen-1-yl)propanoic Acid

Cat. No. B1609661
CAS RN: 34225-11-1
M. Wt: 230.26 g/mol
InChI Key: AUVKOEHVYGYIKP-UHFFFAOYSA-N
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Description

3-(2-methoxynaphthalen-1-yl)propanoic acid (MNPA) is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a derivative of naproxen, which is widely used for the treatment of pain and inflammation. MNPA is a promising candidate for the development of new NSAIDs due to its potent anti-inflammatory and analgesic properties.

Scientific Research Applications

Quantum Mechanical and Spectroscopic Studies

The compound has been the subject of experimental and theoretical studies focusing on its optimized geometrical structure, electronic, and vibrational characteristics. Quantum chemical calculations, including vibrational assignments, infrared intensities, and Raman intensities, have been explored. This research offers insights into the compound's Frontier molecular orbital analysis, reactivity parameters, Molecular Electrostatic Potential (MEP), Natural Bond Orbital (NBO) analysis, and Non-Linear Optical (NLO) behavior (Sakthivel et al., 2018).

Solubility Studies

Studies have been conducted to measure the solubility of this compound in various solvents at different temperatures. These findings are crucial for understanding its physical and chemical properties in different environments, impacting its potential applications in various fields (Yan et al., 2009).

Synthesis Methods

Research has been dedicated to developing clean, efficient, and environmentally friendly methods for synthesizing this compound. Such advancements in synthetic methods are vital for its large-scale production and potential applications in various domains (Gharib et al., 2009).

Photochemical Studies

The photochemistry of this compound has been studied in various solvents, exploring the intraoxidation-reduction reactions, quantum yield, and photodecomposition rates. Understanding its photochemical behavior is essential for its potential applications in photodynamic therapy and other light-sensitive processes (Ibrahim et al., 2016).

Analytical Applications

This compound has been used as a fluorogenic labelling reagent for high-performance liquid chromatography (HPLC) of biologically important thiols, showing selective and rapid reaction capabilities. This application is significant for pharmaceutical and biochemical analysis (Gatti et al., 1990).

Nanoparticle Modification

Research has explored the modification of Fe3O4 nanoparticles with this compound for drug loading applications. This study is significant for the development of novel drug delivery systems, particularly for anti-inflammatory drugs (Hosseini et al., 2014).

Mechanism of Action

Target of Action

It is structurally similar to naproxen, a non-steroidal anti-inflammatory drug (nsaid) that primarily targets and inhibits cyclooxygenase enzymes (cox-1 and cox-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation, pain, and fever.

Mode of Action

As a structural analog of Naproxen, 3-(2-methoxynaphthalen-1-yl)propanoic Acid may also inhibit the COX-1 and COX-2 enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever.

Biochemical Pathways

The compound’s potential effect on biochemical pathways is likely related to the arachidonic acid pathway . By inhibiting COX enzymes, it may prevent the synthesis of prostaglandins, leading to a decrease in inflammation, pain, and fever.

Pharmacokinetics

As a structural analog of naproxen, it might share similar adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

Based on its structural similarity to naproxen, it may reduce inflammation, pain, and fever by inhibiting the synthesis of prostaglandins .

properties

IUPAC Name

3-(2-methoxynaphthalen-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-17-13-8-6-10-4-2-3-5-11(10)12(13)7-9-14(15)16/h2-6,8H,7,9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVKOEHVYGYIKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70429345
Record name 3-(2-methoxynaphthalen-1-yl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34225-11-1
Record name 3-(2-methoxynaphthalen-1-yl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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